Cas no 19653-55-5 (1-Azoniabicyclo[2.2.2]octane,1-[7-(1-methylpiperidinio)heptyl]-3-(phenylmethyl)-, bromide (1:2))

1-Azoniabicyclo[2.2.2]octane,1-[7-(1-methylpiperidinio)heptyl]-3-(phenylmethyl)-, bromide (1:2) structure
19653-55-5 structure
Product Name:1-Azoniabicyclo[2.2.2]octane,1-[7-(1-methylpiperidinio)heptyl]-3-(phenylmethyl)-, bromide (1:2)
CAS-nummer:19653-55-5
MF:C27H46Br2N2
MW:558.475546360016
CID:185697
PubChem ID:209271
Update Time:2025-04-19

1-Azoniabicyclo[2.2.2]octane,1-[7-(1-methylpiperidinio)heptyl]-3-(phenylmethyl)-, bromide (1:2) Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Azoniabicyclo[2.2.2]octane,1-[7-(1-methylpiperidinio)heptyl]-3-(phenylmethyl)-, bromide (1:2)
    • 3-benzyl-1-[7-(1-methylpiperidin-1-ium-1-yl)heptyl]-1-azoniabicyclo[2.2.2]octane,dibromide
    • 8-benzyl-1-[7-(1-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)heptyl]-1-a zoniabicyclo[2.2.2]octane dibromide
    • 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide
    • 3-benzyl-1-[7-(1-methylpiperidinium-1-yl)heptyl]-1-azoniabicyclo[2.2.2]octane dibromide
    • Quinuclidinium, 3-benzyl-1-(7-(1-methylpiperidinio)heptyl)-, dibromide
    • 8-benzyl-1-[7-(1-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)heptyl]-1-a zoniabicyclo[2.2.2]octane dib
    • 3-BENZYL-1-[7-(1-METHYLPIPERIDIN-1-IUM-1-YL)HEPTYL]-1-AZABICYCLO[2.2.2]OCTAN-1-IUM DIBROMIDE
    • 3-benzyl-1-[7-(1-methylpiperidin-1-ium-1-yl)heptyl]-1-azoniabicyclo[2.2.2]octane;dibromide
    • DTXSID70941416
    • 19653-55-5
    • Inchi: 1S/C27H46N2.2BrH/c1-28(18-10-6-11-19-28)17-9-3-2-4-12-20-29-21-15-26(16-22-29)27(24-29)23-25-13-7-5-8-14-25;;/h5,7-8,13-14,26-27H,2-4,6,9-12,15-24H2,1H3;2*1H/q+2;;/p-2
    • InChI-sleutel: XHYMGLOHGGOQMQ-UHFFFAOYSA-L
    • LACHT: [Br-].[Br-].[N+]12(CCCCCCC[N+]3(C)CCCCC3)CCC(CC1)C(CC1C=CC=CC=1)C2

Berekende eigenschappen

  • Exacte massa: 509.8428
  • Monoisotopische massa: 556.202775
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 10
  • Complexiteit: 467
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 0

Experimentele eigenschappen

  • Dichtheid: g/cm3
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • PSA: 0
Aanbevolen leveranciers
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd